molecular formula C14H26N2O2 B8118552 tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate

tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate

Cat. No.: B8118552
M. Wt: 254.37 g/mol
InChI Key: URKWXHSEQLORSW-UHFFFAOYSA-N
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Description

Tert-Butyl (5-(aminomethyl)bicyclo[321]octan-1-yl)carbamate is a complex organic compound featuring a bicyclic structure

Preparation Methods

The synthesis of tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate typically involves multiple steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various transformations . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-1-bicyclo[3.2.1]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-6-4-5-13(9-14,10-15)7-8-14/h4-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKWXHSEQLORSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCC(C1)(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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